Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1092460-53-1
VCID: VC3371929
InChI: InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-7-6-8-10(15)5-4-9(14)11(8)16/h4-5,16H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol

Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate

CAS No.: 1092460-53-1

Cat. No.: VC3371929

Molecular Formula: C13H16BrNO3

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate - 1092460-53-1

Specification

CAS No. 1092460-53-1
Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
IUPAC Name tert-butyl 5-bromo-4-hydroxy-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-7-6-8-10(15)5-4-9(14)11(8)16/h4-5,16H,6-7H2,1-3H3
Standard InChI Key QYERGTSMRWEZEL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate possesses a bicyclic structure with an indoline core - consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom is protected with a tert-butyloxycarbonyl group, which serves as a common protecting group in organic synthesis. The compound features two key substituents on the benzene portion of the indoline: a bromine atom at position 5 and a hydroxyl group at position 4.

Physical and Chemical Properties

Based on its structural characteristics, Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate exhibits the following properties:

PropertyValue/Description
Molecular FormulaC₁₃H₁₄BrNO₃
CAS Number1092460-53-1
AppearanceLikely a crystalline solid
SolubilityPredicted to be soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility
StabilitySensitive to strong acids (particularly affecting the Boc group)
ReactivityActive sites include the bromine substituent, hydroxyl group, and protected nitrogen

The presence of the bromine atom provides a reactive site for various coupling reactions, while the hydroxyl group offers opportunities for diverse functionalization strategies. The Boc-protected nitrogen can be selectively deprotected under acidic conditions to reveal the free amine for further transformations .

Synthesis and Preparation Methods

Reaction Conditions and Considerations

Chemical Reactivity

Synthetic Utility

Biological Activity and Applications

Pharmaceutical Applications

The compound primarily serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of drug candidates targeting various biological pathways. The indoline scaffold appears in numerous pharmaceutically active compounds, and the functionalization pattern in Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate provides strategic points for further elaboration into more complex molecules.

Application AreaPotential Use
Medicinal ChemistryBuilding block for drug candidates
Chemical BiologyProbe for studying biological systems
Synthetic MethodologyModel substrate for developing new reactions
Reference MaterialStandard for analytical methods

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the potential properties and reactivity of Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate, it is instructive to compare it with related compounds:

CompoundStructural SimilaritiesKey DifferencesPotential Impact on Properties
Tert-butyl 5-bromo-3-hydroxy-1H-indole-1-carboxylateBoc protection, bromine at position 5Indole vs. indoline core, hydroxyl at position 3 vs. 4Different electronic distribution, altered reactivity profile
Tert-butyl 4-bromo-5-methylindoline-1-carboxylateIndoline core, Boc protectionDifferent substitution pattern, methyl vs. hydroxyl groupDifferent hydrogen bonding capabilities, altered biological interactions
Tert-butyl 6-bromo-4-chloro-1H-indole-1-carboxylateBoc protection, halogen substitutionDifferent substitution pattern, chlorine vs. hydroxylDifferent electronic properties, altered reactivity in coupling reactions

Structure-Activity Relationships

The position and nature of substituents on the indoline or indole core significantly influence both chemical reactivity and biological activity. The hydroxyl group at position 4 in Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate likely confers hydrogen bond donor/acceptor capabilities that are absent in analogs with methyl or chloro substituents. This feature could enhance interactions with biological targets containing complementary hydrogen bond acceptor/donor sites.

The presence of the bromine atom at position 5 creates an electron-withdrawing effect that influences the electronic distribution in the aromatic ring, potentially enhancing the compound's reactivity in certain transformations while also providing a handle for further functionalization.

Current Research and Future Directions

Research Trends

Current research involving compounds similar to Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate focuses on several areas:

  • Synthetic Methodology Development: Exploring more efficient and selective methods for the functionalization of indoline scaffolds, particularly regioselective halogenation and hydroxylation.

  • Medicinal Chemistry Applications: Investigating the potential of functionalized indolines as core structures in drug discovery programs targeting various diseases.

  • Cross-Coupling Chemistry: Developing new conditions for transition metal-catalyzed coupling reactions using halogenated indolines as substrates.

Future Research Opportunities

Future research involving Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate might explore:

  • Comprehensive Structure-Activity Relationship Studies: Systematic investigation of how modifications to the substitution pattern affect biological activity.

  • Development of Novel Synthetic Routes: Exploration of more efficient and scalable methods for preparing the compound and its analogs.

  • Application in Diversity-Oriented Synthesis: Utilization of the compound as a starting point for generating libraries of structurally diverse molecules for biological screening.

  • Investigation of Specific Biological Targets: Focused studies on the interaction of the compound and its derivatives with specific enzymes or receptors of therapeutic interest.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator